6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline core substituted with a chloro group at the 6-position, a methoxyphenyl group at the 2-position, and a carbonyl chloride group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. For instance, some quinoline-based compounds have been found to inhibit class II c-Met .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. In some cases, these compounds may inhibit the activity of their target, leading to downstream effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For example, some quinoline-based compounds are involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of quinoline derivatives can be diverse, depending on the specific compound and its biological target. Some quinoline derivatives have shown promising antifungal activities .
Action Environment
The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which some quinoline derivatives are involved in, is known to be exceptionally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by chlorination and subsequent functionalization to introduce the methoxyphenyl and carbonyl chloride groups .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinoline derivatives, while hydrolysis of the carbonyl chloride group produces the corresponding carboxylic acid .
Scientific Research Applications
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride
- 6-Chloro-2-(4-fluorophenyl)quinoline-4-carbonyl chloride
Uniqueness
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOOANUDNXUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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